N-(3-(5-(3-nitrophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Description
This compound belongs to a class of sulfonamide derivatives featuring a pyrazoline core substituted with a 3-nitrophenyl group and a propionyl moiety.
Properties
IUPAC Name |
N-[3-[3-(3-nitrophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c1-3-20(25)23-19(15-8-6-10-17(12-15)24(26)27)13-18(21-23)14-7-5-9-16(11-14)22-30(28,29)4-2/h5-12,19,22H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBJVYGDRFVWBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)CC)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Insights
- Steric Considerations: The propionyl chain in the target compound offers flexibility, whereas bulkier substituents (e.g., nicotinoyl in ) may hinder binding to shallow enzyme pockets.
- Solubility : Halogenated derivatives (e.g., ) exhibit lower LogP values (~3.0) compared to the nitro-substituted target (LogP ~3.5), impacting bioavailability .
Pharmacological Performance
- COX-2 Selectivity : The 3-nitrophenyl group may mimic the sulfonamide moiety in celecoxib, suggesting COX-2 inhibition. However, halogenated analogs (e.g., ) show higher potency due to stronger hydrophobic interactions .
- Therapeutic Scope : While the target compound lacks direct clinical data, structurally related derivatives are explored in oncology (e.g., ) and pain management (e.g., ), indicating versatility in target engagement.
Q & A
Q. What are the critical steps and conditions for synthesizing this compound with high purity?
The synthesis involves multi-step organic reactions, including cyclocondensation of hydrazine derivatives with β-keto esters, followed by sulfonamide coupling. Key parameters include:
- Temperature control : Maintain 60–80°C during cyclization to avoid side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for sulfonamide formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .
Q. How should researchers characterize the compound’s structural integrity?
A combination of spectroscopic and crystallographic methods is essential:
- NMR : H and C NMR confirm the pyrazole ring (δ 5.9–6.5 ppm for diastereotopic protons) and sulfonamide groups (δ 3.1–3.3 ppm for S-CH) .
- X-ray crystallography : Resolves stereochemistry of the 4,5-dihydropyrazole ring and nitro-phenyl orientation .
- HRMS : Validates molecular weight (e.g., [M+H] at m/z 437.53) .
Q. What are the recommended storage conditions to ensure stability?
Store in airtight containers under inert gas (N) at −20°C. The nitro group and sulfonamide moiety are sensitive to light and humidity, which can degrade the compound over time .
Advanced Research Questions
Q. How can QSAR studies optimize the compound’s bioactivity against specific targets?
Quantitative Structure-Activity Relationship (QSAR) models require:
- Descriptor selection : Include electronic (Hammett σ), steric (molar refractivity), and lipophilic (logP) parameters for the nitro and sulfonamide groups .
- In vitro validation : Test against enzyme targets (e.g., cyclooxygenase-2) using enzyme inhibition assays (IC) to correlate computational predictions with experimental data .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies often arise from assay conditions or impurity profiles. Mitigation approaches:
- Reproducibility protocols : Standardize cell lines (e.g., HEK-293 for receptor binding) and solvent controls (DMSO concentration ≤0.1%) .
- Metabolite screening : Use LC-MS to identify degradation products that may interfere with activity .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Simulate binding to active sites (e.g., COX-2 PDB: 5KIR) using AutoDock Vina. Key interactions include hydrogen bonding with sulfonamide oxygen and π-stacking with the nitro-phenyl group .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) to assess binding free energy (ΔG) .
Q. What synthetic modifications enhance solubility without compromising activity?
- Derivatization : Introduce polar groups (e.g., hydroxyl or amine) at the pyrazole C-3 position.
- Prodrug design : Convert the sulfonamide to a phosphate ester for improved aqueous solubility, with enzymatic cleavage in vivo .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
